molecular formula C6H9N3O2 B115403 4-(1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 158147-52-5

4-(1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B115403
CAS No.: 158147-52-5
M. Wt: 155.15 g/mol
InChI Key: CHXJINAQOAKBSQ-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)butanoic acid is a chemical compound that features a triazole ring attached to a butanoic acid chain

Mechanism of Action

Target of Action

Related compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-(1H-1,2,4-triazol-1-yl)butanoic acid may interact with its targets in a similar manner, leading to programmed cell death.

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against cancer cell lines , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 1H-1,2,4-triazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the triazole and the butanoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-(1H-1,2,4-Triazol-1-yl)butanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1H-1,2,4-triazol-1-yl)butanoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. The presence of the triazole ring and the butanoic acid chain allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-6(11)2-1-3-9-5-7-4-8-9/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXJINAQOAKBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390116
Record name 4-(1H-1,2,4-triazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158147-52-5
Record name 4-(1H-1,2,4-triazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 g of 5% palladium carbon was added to a solution of 11 g of benzyl 4-(1,2,4-triazol-1-yl)butyrate in 150 ml of ethanol. The mixture was stirred at a hydrogen pressure of 1 atm. at room temperature for 1 hour. Thereto was added 100 ml of ethanol. The mixture was heated and made uniform. Palladium carbon was collected by filtration and washed with ethanol. The filtrate and the washings were combined and concentrated under reduced pressure. To the residue was added a small amount of ethanol. The resulting insolubles were collected by filtration to obtain 6.2 g of 4-(1,2,4-triazol-1-yl)butyric acid as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl 4-(1,2,4-triazol-1-yl)butyrate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the resolution of (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid important in the context of Isavuconazole synthesis?

A: Isavuconazole is a chiral antifungal drug marketed as the diastereomeric mixture of Isavuconazole and its inactive enantiomer. [] The synthesis of Isavuconazole involves several steps, and the (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a key chiral intermediate in this process. Efficient resolution of this intermediate into its enantiomerically pure form is crucial for obtaining Isavuconazole with high optical purity and yield. Using a specific resolving agent like R(+)-alpha-methylbenzylamine allows for the isolation of the desired (2R,3R)-enantiomer, which is then used in subsequent synthesis steps to produce Isavuconazole. []

Q2: What are the advantages of the resolution method presented in the paper compared to other potential approaches?

A: The paper highlights the use of R(+)-alpha-methylbenzylamine as a resolving agent for (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid, citing several advantages. Firstly, the method boasts simplicity and high yield, making it attractive for potential scale-up. [] Secondly, the resolving agent can be recovered and reused, contributing to cost-effectiveness and reducing waste generation. This aspect is particularly important for industrial applications where large-scale production demands both efficiency and environmental responsibility.

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